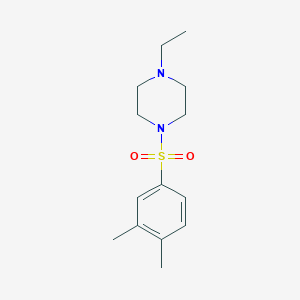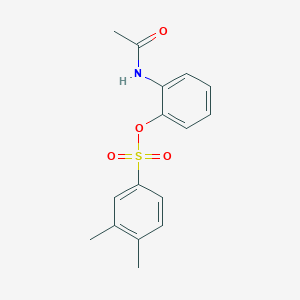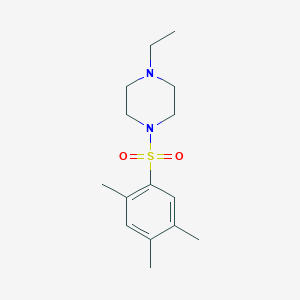
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a chemical compound that is widely used in scientific research. This compound is also known as TESPP or 1-Ethyl-4-(piperazine-1-sulfonyl)-2,3,6-trimethylbenzene. It is a white crystalline solid that is soluble in water and organic solvents. TESPP is commonly used in biochemical and physiological studies due to its unique properties.
Mechanism of Action
TESPP acts as a buffer by maintaining a constant pH in biological systems. It is also known to stabilize enzymes and proteins by preventing denaturation. TESPP is believed to act as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and physiological effects:
TESPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells. TESPP is also known to have anti-inflammatory properties. TESPP has been shown to have a protective effect on the liver against oxidative stress.
Advantages and Limitations for Lab Experiments
TESPP is widely used in laboratory experiments due to its unique properties. It is a good buffer for maintaining a constant pH in biological systems. It is also a good stabilizer for enzymes and proteins. However, TESPP has some limitations. It is not suitable for use in experiments that require a low pH. It can also interfere with certain assays.
Future Directions
TESPP has a wide range of potential applications in scientific research. Some future directions for research include the development of new TESPP derivatives with enhanced properties. TESPP can also be used in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a widely used compound in scientific research. It has a wide range of applications in biochemical and physiological studies. TESPP acts as a buffer and stabilizer for enzymes and proteins. TESPP has various biochemical and physiological effects and has potential applications in the development of new drugs.
Synthesis Methods
TESPP can be synthesized using various methods. One of the most common methods involves the reaction of 1-ethylpiperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the product is purified by recrystallization.
Scientific Research Applications
TESPP has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological studies. It is also used as a stabilizer for enzymes and proteins. TESPP is used in the synthesis of various compounds such as sulfonamides and sulfones.
properties
Molecular Formula |
C15H24N2O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-ethyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-5-16-6-8-17(9-7-16)20(18,19)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
RDUIENGSCKTSSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






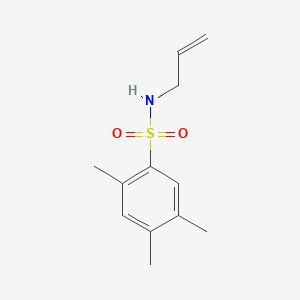
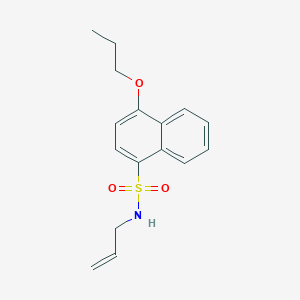

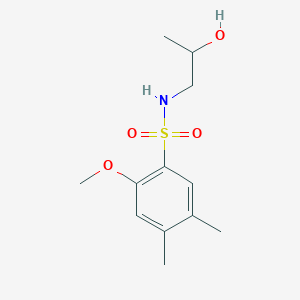

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
